molecular formula C19H17NO3 B11384305 N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384305
M. Wt: 307.3 g/mol
InChI Key: CISPFQLXSYUVCJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-4-methoxybenzamide
  • N-(3,4-dimethylphenyl)-4-isopropylbenzamide

Comparison: N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds like N-(3,4-dimethylphenyl)-4-methoxybenzamide, the chromene derivative may exhibit enhanced stability and specific interactions with biological targets. The presence of the chromene ring also allows for additional functionalization, making it a versatile scaffold for drug development .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-4-7-17-15(8-11)16(21)10-18(23-17)19(22)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,22)

InChI Key

CISPFQLXSYUVCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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